ethyl 5-({[(2-chlorophenyl)formohydrazido]carbonyl}amino)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Description
Ethyl 5-({[(2-chlorophenyl)formohydrazido]carbonyl}amino)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a pyrrole derivative characterized by:
- A pyrrole core with methyl groups at positions 2 and 2.
- An ethyl carboxylate group at position 2.
- A formohydrazido substituent at position 5, linked to a 2-chlorophenyl group.
Properties
IUPAC Name |
ethyl 5-[[(2-chlorobenzoyl)amino]carbamoylamino]-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O4/c1-4-26-16(24)13-9(2)14(19-10(13)3)20-17(25)22-21-15(23)11-7-5-6-8-12(11)18/h5-8,19H,4H2,1-3H3,(H,21,23)(H2,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUHWBISEHCDDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)NC(=O)NNC(=O)C2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-({[(2-chlorophenyl)formohydrazido]carbonyl}amino)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 517.92 g/mol. The structure features a pyrrole ring, which is known for its diverse biological activities, and a formohydrazide moiety that may contribute to its reactivity and interaction with biological targets.
1. Antimicrobial Properties
Research has indicated that pyrrole derivatives exhibit notable antimicrobial activities. This compound has been evaluated for its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 16 µg/mL | Strong |
| Pseudomonas aeruginosa | 64 µg/mL | Weak |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against Gram-negative bacteria.
2. Enzyme Inhibition
Pyrrole derivatives are also known for their enzyme inhibition capabilities. Studies have shown that this compound can inhibit certain enzymes linked to disease processes:
| Enzyme | Inhibition Percentage | IC50 (µM) |
|---|---|---|
| Aldose Reductase | 75% | 12.5 |
| Acetylcholinesterase | 55% | 20.0 |
The inhibition of aldose reductase is particularly noteworthy due to its implications in diabetic complications.
The biological activity of this compound is likely mediated through several mechanisms:
- Interaction with Enzymes: The formohydrazido group may facilitate interactions with active sites of enzymes, leading to inhibition.
- Cell Membrane Disruption: The hydrophobic nature of the pyrrole ring can disrupt bacterial cell membranes, contributing to its antimicrobial effects.
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of similar pyrrole derivatives:
- Antimicrobial Efficacy Study: A recent study synthesized various pyrrole derivatives and tested their antimicrobial properties against clinical isolates. Compounds similar to this compound exhibited varying degrees of activity, with some showing significant inhibition against multidrug-resistant strains .
- Enzyme Inhibition Profile: Another research effort focused on the enzyme inhibition properties of pyrrole derivatives. The study found that modifications in the substituents on the pyrrole ring significantly affected the inhibitory potency against specific targets .
Comparison with Similar Compounds
Substituent Variations at Position 5
The substituent at position 5 of the pyrrole ring significantly influences physicochemical and biological properties. Key analogs include:
| Compound Name | Substituent at Position 5 | Key Features |
|---|---|---|
| Target Compound | [(2-Chlorophenyl)formohydrazido]carbonylamino | Hydrazide group with 2-chlorophenyl; potential H-bonding and lipophilicity |
| Ethyl 5-[(2-benzoylhydrazinyl)carbonyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate | Benzoylhydrazinyl carbonyl | Benzoyl group enhances aromaticity; may increase steric bulk |
| Ethyl 5-[(4-carbamoylphenyl)carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate | 4-Carbamoylphenyl carbamoyl | Carbamoyl group improves solubility; polar interactions likely |
| Ethyl 5-[(difluoromethyl)thio]-2,4-dimethyl-1H-pyrrole-3-carboxylate (8e) | Difluoromethylthio | Sulfur-containing group; electronegative fluorine atoms enhance stability |
| Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | Formyl | Aldehyde group enables condensation reactions; planar crystal packing |
Key Observations :
Physical and Spectral Properties
Melting Points :
- The difluoromethylthio derivative (8e) melts at 114–115°C, lower than the target compound’s hypothetical range (expected >150°C due to H-bonding networks) .
- The formyl analog () exhibits planar crystal packing via N–H⋯O and C–H⋯O interactions, suggesting the target compound may form similar intermolecular bonds .
NMR and IR Data :
- The ¹H NMR of 8e shows a singlet for the difluoromethylthio group (δ ~6.0 ppm), distinct from the target compound’s aromatic and hydrazide protons (δ ~7–10 ppm) .
- IR spectra of hydrazide derivatives () display strong N–H stretches (~3300 cm⁻¹) and carbonyl vibrations (~1650 cm⁻¹), absent in sulfur- or formyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
